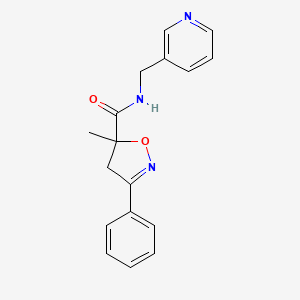
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the field of scientific research. MPOC belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are essential for the survival and proliferation of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. This compound has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and immune response. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the major advantages of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is that it has a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. Additionally, this compound has been shown to have a long half-life, allowing for sustained therapeutic effects. However, one of the major limitations of this compound is that it has poor solubility in water, leading to difficulties in formulation and administration. Additionally, this compound has been shown to have poor bioavailability, limiting its effectiveness in vivo.
未来方向
There are several future directions for the research and development of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel formulations and delivery methods for this compound could improve its bioavailability and therapeutic efficacy. Finally, the identification of new targets and applications for this compound could lead to the development of new therapeutic agents.
合成方法
The synthesis of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide involves the condensation of 3-phenylpropionic acid with pyridine-3-carboxaldehyde, followed by cyclization with methyl isocyanate. The resulting product is then subjected to a reaction with hydroxylamine hydrochloride and sodium bicarbonate, leading to the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(16(21)19-12-13-6-5-9-18-11-13)10-15(20-22-17)14-7-3-2-4-8-14/h2-9,11H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCVHWHZCXOPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
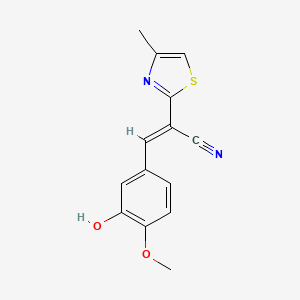
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
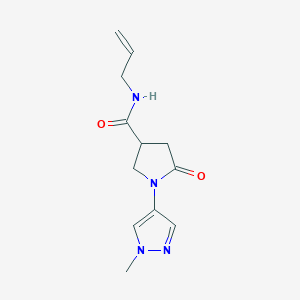
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

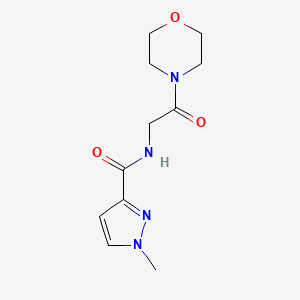
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
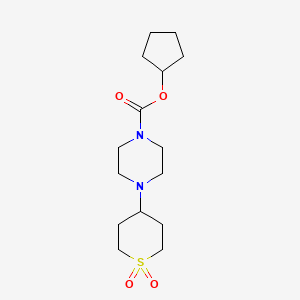
![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)